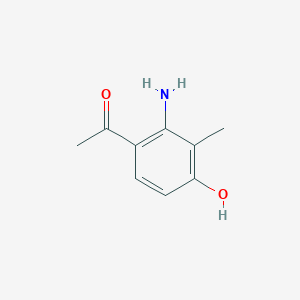

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Übersicht

Beschreibung

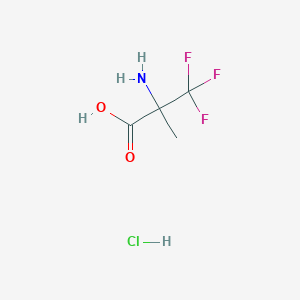

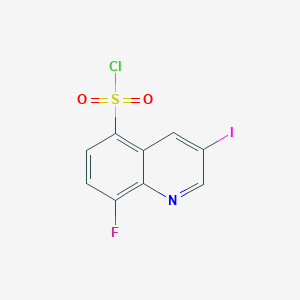

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-Aminophenyl)ethanone oxime was prepared by a method reported earlier. The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The mixture was stirred at 328 K for 15 hours, cooled to room temperature, and filtered. The product was dried under vacuum to obtain a red solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 165.19 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

- Field : Inorganic Chemistry

- Application Summary : Schiff bases, which can be obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid, have attracted scientific interest due to their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

- Methods of Application : The Schiff bases are synthesized under mild reaction conditions in the presence of glacial acetic acid . The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound .

- Results : These compounds and their metal complexes have been proved very effective as catalysts in several biological systems, dyes, polymers, and as bioactive agents in the pharmaceutical and medicinal fields presenting exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties .

- Field : Materials Science

- Application Summary : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown by slow solvent evaporation (SSE) method . These crystals have been found to have high second order hyperpolarizability .

- Methods of Application : The title compound was synthesized using 2-Amino-4-methylpyridine and 4-Hydroxybenzoic acid, and the crystal was grown by the slow solvent evaporation method .

- Results : The second order hyperpolarizability of the crystal was analyzed theoretically and the results are reported in the paper .

Synthesis and Structural Characterization of Schiff Bases and Their Complexes

Synthesis and Characterization of Nonlinear Optical Crystals

- Field : Organic Chemistry

- Application Summary : Coumarins, which are a group of nature-occurring lactones, have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .

- Methods of Application : The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .

- Results : Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

- Field : Crystallography

- Application Summary : The crystal structure of (E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethanone oxime, a compound similar to “1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone”, was analyzed .

- Methods of Application : The compound was synthesized using 2-Hydroxy-3-methoxy benzaldehyde and 4-amino-acetophenone oxime . Crystals were obtained by slow evaporation from chloroform/ethanol (2:3) solution in a quiet environment at room temperature .

- Results : The crystal structure was determined and the results are reported in the paper .

Synthesis of Coumarin Heterocycles

Crystal Structure Analysis

- Field : Organic Chemistry

- Application Summary : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide, a compound similar to “1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone”, was studied .

- Methods of Application : The synthesis was carried out in microreactors .

- Results : The study found that the synthesis was highly selective and cost-effective .

- Field : Organic Chemistry

- Application Summary : The preparation of 1-(4-Aminophenyl)ethanone oxime, a compound similar to “1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone”, was reported .

- Methods of Application : The compound was synthesized using 2-Hydroxy-3-methoxy benzaldehyde and 4-amino-acetophenone oxime . Crystals were obtained by slow evaporation from chloroform/ethanol (2:3) solution in a quiet environment at room temperature

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

Preparation of 1-(4-Aminophenyl)ethanone Oxime

Eigenschaften

IUPAC Name |

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQXVPJLCQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)